
4,6-Dichloro-2-hexylresorcinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-2-hexylresorcinol is a chemical compound belonging to the resorcinol family, characterized by the presence of two chlorine atoms and a hexyl group attached to the benzene ring. This compound is known for its antiseptic, anthelmintic, and local anesthetic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-hexylresorcinol typically involves the chlorination of 2-hexylresorcinol. The process can be carried out using chlorine gas in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve the desired product with high yield .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is employed to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dichloro-2-hexylresorcinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dichlorohydroquinones.
Substitution: Formation of various substituted resorcinol derivatives.
Aplicaciones Científicas De Investigación
4,6-Dichloro-2-hexylresorcinol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-2-hexylresorcinol involves several pathways:
Antiseptic Action: It disrupts microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory Action: Inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
Anti-cancer Action: Functions as a histone deacetylase inhibitor, affecting gene expression and promoting apoptosis in cancer cells.
Comparación Con Compuestos Similares
4-Hexylresorcinol: Shares similar antiseptic and anesthetic properties but lacks the chlorine atoms, making it less potent in some applications.
4,6-Dichlororesorcinol: Similar structure but without the hexyl group, leading to different solubility and reactivity profiles.
Uniqueness: 4,6-Dichloro-2-hexylresorcinol stands out due to its unique combination of chlorine atoms and a hexyl group, which enhances its antimicrobial and pharmacological properties compared to its analogs .
Propiedades
Número CAS |
17140-00-0 |
|---|---|
Fórmula molecular |
C12H16Cl2O2 |
Peso molecular |
263.16 g/mol |
Nombre IUPAC |
4,6-dichloro-2-hexylbenzene-1,3-diol |
InChI |
InChI=1S/C12H16Cl2O2/c1-2-3-4-5-6-8-11(15)9(13)7-10(14)12(8)16/h7,15-16H,2-6H2,1H3 |
Clave InChI |
BPZLJQOVLMHISV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(C(=CC(=C1O)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-ethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13738810.png)
![ethyl (3E)-3-[(E)-1,4-dimethoxybutan-2-ylidenehydrazinylidene]butanoate](/img/structure/B13738819.png)

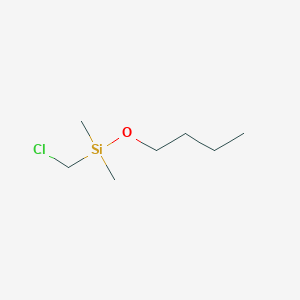

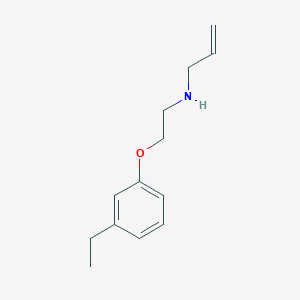
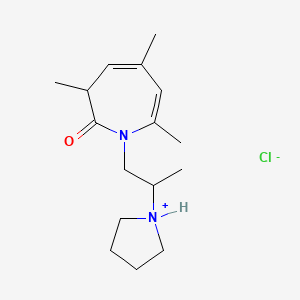
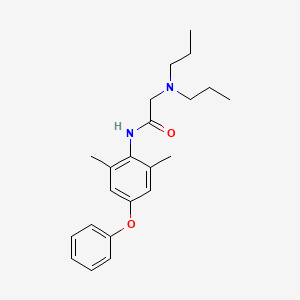
![Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis-](/img/structure/B13738864.png)
![3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene](/img/structure/B13738867.png)
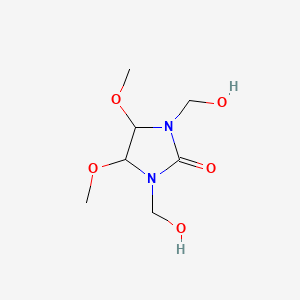
![4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13738882.png)
